molecular formula C6H6BrFN2O2 B3047645 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1429419-24-8

4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B3047645
CAS RN: 1429419-24-8
M. Wt: 237.03
InChI Key: VQNJMDZNYLUGBI-UHFFFAOYSA-N
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Description

“4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1049730-35-9 . It is used in various research and development applications .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the methods involves the reaction of 4-bromopyrazole with 1-bromo-2-fluoroethane in the presence of tetrabutylammonium bromide and sodium hydroxide . The reaction is exothermic and is carried out at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C5H6BrFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 . The molecular weight of the compound is 193.02 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions depending on the conditions. For instance, it can react with potassium phosphate, copper (I) iodide, and N,N-dimethylethylenediamine in toluene at 120°C .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stable under normal storage conditions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid:

Medicinal Chemistry

4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid: is often explored in medicinal chemistry for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Agrochemical Research

This compound is also significant in agrochemical research. It can be used as a building block for synthesizing novel pesticides and herbicides. Its ability to disrupt specific biological pathways in pests makes it valuable for developing new agrochemical products .

Material Science

In material science, 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid is utilized in the synthesis of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability, mechanical strength, and chemical resistance.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of complex organic molecules. This application is particularly important in the development of new synthetic methodologies .

Chemical Biology

In chemical biology, 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid is employed to probe biological systems. It can be used to label biomolecules, track metabolic pathways, and study cellular processes, providing valuable information about biological functions and interactions.

Sigma-Aldrich Ambeed BenchChem

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-bromo-2-(2-fluoroethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2O2/c7-4-3-9-10(2-1-8)5(4)6(11)12/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNJMDZNYLUGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)C(=O)O)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901197546
Record name 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-(2-fluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid

CAS RN

1429419-24-8
Record name 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-(2-fluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429419-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-(2-fluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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